REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:11]([Br:12])=[CH:10][N:9]=[C:8](S(C)(=O)=O)[N:7]=1)=[O:5])[CH3:2].[CH3:17][O:18][CH2:19][CH2:20][NH2:21]>ClCCl>[CH2:1]([O:3][C:4]([C:6]1[C:11]([Br:12])=[CH:10][N:9]=[C:8]([NH:21][CH2:20][CH2:19][O:18][CH3:17])[N:7]=1)=[O:5])[CH3:2]
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Name
|
|
Quantity
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86 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C
|
Name
|
|
Quantity
|
124 μL
|
Type
|
reactant
|
Smiles
|
COCCN
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
All volatiles were removed
|
Type
|
CUSTOM
|
Details
|
the product was obtained
|
Type
|
CUSTOM
|
Details
|
after purification by silica gel chromatography
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=NC(=NC=C1Br)NCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |